N-[2-(6-methylpyrazin-2-yl)ethyl]-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethanamine
Description
N-[2-(6-methylpyrazin-2-yl)ethyl]-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethanamine is a complex organic compound that features a pyrazine ring substituted with a methyl group and an ethyl chain, which is further connected to a tetrahydrobenzothiazole moiety
Properties
IUPAC Name |
N-[2-(6-methylpyrazin-2-yl)ethyl]-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4S/c1-11-9-17-10-13(19-11)7-8-18-12(2)16-20-14-5-3-4-6-15(14)21-16/h9-10,12,18H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUNOWAMTDTFAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)CCNC(C)C2=NC3=C(S2)CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-methylpyrazin-2-yl)ethyl]-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethanamine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazine Intermediate: Starting with 2-chloropyrazine, a methylation reaction is performed using methyl iodide in the presence of a base such as potassium carbonate to yield 2-methylpyrazine.
Alkylation: The 2-methylpyrazine is then subjected to an alkylation reaction with 2-bromoethylamine under basic conditions to form the intermediate N-(2-(6-methylpyrazin-2-yl)ethyl)amine.
Cyclization: The intermediate is then reacted with 2-mercaptoacetaldehyde under acidic conditions to form the tetrahydrobenzothiazole ring, resulting in the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and control.
Catalysis: Employing catalysts to improve reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-methylpyrazin-2-yl)ethyl]-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various functional groups on the pyrazine ring.
Scientific Research Applications
N-[2-(6-methylpyrazin-2-yl)ethyl]-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethanamine has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting neurological disorders or cancer.
Biological Studies: Investigation of its interactions with biological macromolecules such as proteins and nucleic acids.
Materials Science: Utilization in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-[2-(6-methylpyrazin-2-yl)ethyl]-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethanamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target proteins. Pathways involved could include signal transduction pathways or metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- **N-[2-(6-methylpyrazin-2-yl)ethyl]-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine
- **N-[2-(6-methylpyrazin-2-yl)ethyl]-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamine
Uniqueness
N-[2-(6-methylpyrazin-2-yl)ethyl]-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethanamine is unique due to its specific substitution pattern and the presence of both a pyrazine and a tetrahydrobenzothiazole ring. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
